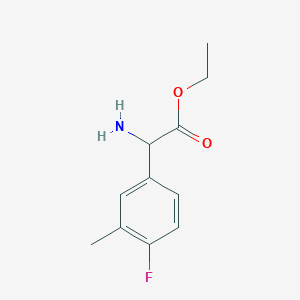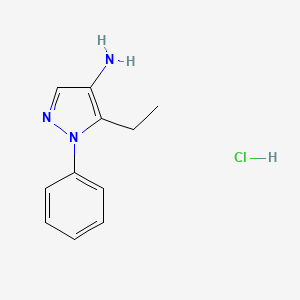
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride is a chemical compound with the molecular formula C11H13N3·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of substituted benzaldehydes, malononitrile, and phenyl hydrazine under cyclocondensation conditions. This reaction can be catalyzed by various agents, such as alumina-silica-supported MnO2, in the presence of water and sodium dodecyl benzene sulphonate at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the process is environmentally friendly and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts such as palladium and copper. Reaction conditions vary depending on the desired product but often involve mild temperatures and environmentally benign solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as amino, nitro, and halogen substituents. These products are valuable intermediates in the synthesis of more complex organic molecules .
Wissenschaftliche Forschungsanwendungen
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride has several scientific research applications:
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of dyes, polymers, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-amino-1H-pyrazole-4-carbonitrile: Similar in structure but with a nitrile group instead of an ethyl group.
1-phenyl-3-methyl-5-amino-pyrazole: Contains a methyl group instead of an ethyl group.
Uniqueness
5-ethyl-1-phenyl-1H-pyrazol-4-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position and phenyl group at the 1-position make it a versatile intermediate for further chemical modifications .
Eigenschaften
Molekularformel |
C11H14ClN3 |
|---|---|
Molekulargewicht |
223.70 g/mol |
IUPAC-Name |
5-ethyl-1-phenylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-11-10(12)8-13-14(11)9-6-4-3-5-7-9;/h3-8H,2,12H2,1H3;1H |
InChI-Schlüssel |
KGEXDTPEKSKEND-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=NN1C2=CC=CC=C2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


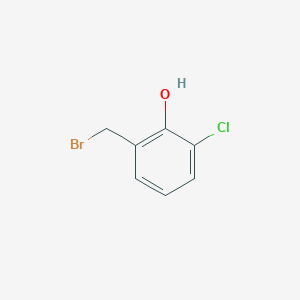
![tert-butyl2-{7-chloro-2H-pyrazolo[3,4-c]pyridin-2-yl}acetate](/img/structure/B13584829.png)
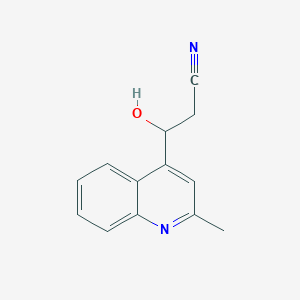
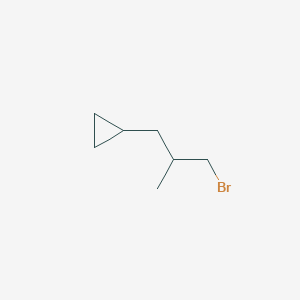

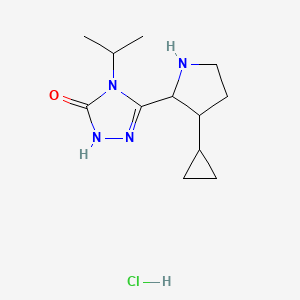

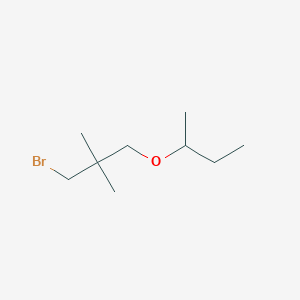
![4-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13584863.png)
![2-(2-Fluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)propanoic acid](/img/structure/B13584868.png)
![2-[(4,6-Dimethylpyrimidin-5-yl)oxy]aceticacid](/img/structure/B13584869.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B13584870.png)
![1-[1-(2-Methoxy-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13584873.png)
